Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate involves several steps. A common synthetic route starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Industrial production methods often involve scalable synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the design of new compounds with potential therapeutic properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate can be compared with other similar compounds such as:
5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]Diazepine-2-Carboxylates: These compounds share a similar core structure but differ in their functional groups and substituents.
Hexahydroazepines: These compounds have a similar seven-five fused bicyclic structure but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Biological Activity
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate (MBTHD) is a synthetic compound belonging to the pyrazolo[1,5-a][1,4]diazepine family. Its unique bicyclic structure combines a pyrazole and a diazepine ring, which contributes to its potential biological activities. This article explores the biological activity of MBTHD, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C16H19N3O2
- Molar Mass : 285.34 g/mol
- CAS Number : 2177266-58-7
Pharmacological Properties
Research indicates that compounds within the pyrazolo-diazepine class exhibit a range of pharmacological activities. MBTHD has been investigated for its potential applications in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that MBTHD may have cytotoxic effects against specific cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines with IC50 values indicating significant potency against these tumors .
- Neuropharmacological Effects : The structural features of MBTHD suggest potential interactions with neurotransmitter systems. Compounds in this class have been noted for their anxiolytic and sedative properties, which may be attributed to their ability to modulate GABAergic activity .
The synthesis of MBTHD typically involves several steps that allow for efficient production while maintaining high purity levels. A common route includes the alkylation of methyl pyrazole derivatives followed by cyclization reactions to form the diazepine structure .
The mechanism of action for MBTHD is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways involved in cell proliferation and apoptosis .
Cytotoxicity Studies
A notable study evaluated the cytotoxic effects of various pyrazolo-diazepines, including MBTHD. The results indicated that:
Compound Name | Cell Line | IC50 (μM) |
---|---|---|
MBTHD | MCF-7 | 20.5 ± 2.0 |
MBTHD | HCT-116 | 18.3 ± 1.5 |
These findings highlight the potential of MBTHD as an anticancer agent, warranting further investigation into its mechanism and efficacy .
Neuropharmacological Assessment
Another study explored the neuropharmacological effects of related compounds in animal models. The results suggested that derivatives similar to MBTHD exhibited significant anxiolytic effects in behavioral tests, indicating their potential as therapeutic agents for anxiety disorders .
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
methyl 5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-6-carboxylate |
InChI |
InChI=1S/C16H19N3O2/c1-21-16(20)15-8-10-19-14(7-9-17-19)12-18(15)11-13-5-3-2-4-6-13/h2-7,9,15H,8,10-12H2,1H3 |
InChI Key |
DSLACVMBJYKHPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN2C(=CC=N2)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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